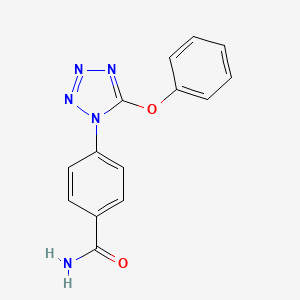

4-(5-phenoxy-1H-tetrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-phenoxytetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2/c15-13(20)10-6-8-11(9-7-10)19-14(16-17-18-19)21-12-4-2-1-3-5-12/h1-9H,(H2,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAVAVJXCWAEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 5 Phenoxy 1h Tetrazol 1 Yl Benzamide

Retrosynthetic Analysis

A retrosynthetic approach to 4-(5-phenoxy-1H-tetrazol-1-yl)benzamide allows for the logical deconstruction of the molecule into simpler, commercially available, or readily synthesizable precursors.

Identification of Key Disconnections

The structure of this compound presents several logical points for disconnection in a retrosynthetic plan. The primary disconnections are:

C(amide)-N Bond: The amide bond is a common and reliable disconnection, leading back to a carboxylic acid derivative (or acyl chloride) and an amine. This suggests 4-(5-phenoxy-1H-tetrazol-1-yl)aniline and benzoyl chloride or benzoic acid as potential precursors. However, a more convergent approach targets the bonds formed to construct the central heterocyclic framework.

N1(tetrazole)-C4(benzene) Bond: This C-N bond connects the tetrazole ring to the benzamide (B126) moiety. Disconnecting here points to two key fragments: 5-phenoxy-1H-tetrazole and a suitably activated benzamide derivative, such as 4-halobenzamide . This disconnection is strategic as it simplifies the synthesis into the preparation of two separate heterocyclic and aromatic precursors, which are then coupled. This bond is typically formed via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction, such as an Ullmann-type coupling. organic-chemistry.orgresearchgate.net

C5(tetrazole)-O(phenoxy) Bond: The ether linkage between the tetrazole ring and the phenyl group can be disconnected to reveal 5-substituted-1H-tetrazole (with a suitable leaving group like a halogen or sulfone) and phenol (B47542) .

Tetrazole Ring: The tetrazole ring itself can be retrosynthetically disassembled via a [3+2] cycloaddition, leading back to an azide (B81097) source (like sodium azide) and a nitrile-containing precursor, in this case, phenyl cyanate (B1221674) . acs.org

Based on this analysis, the most convergent and chemically feasible strategy involves the synthesis of the 5-phenoxy-1H-tetrazole intermediate followed by its N-arylation with a 4-substituted benzamide precursor.

Precursor Identification and Sourcing Considerations

Following the key disconnections, the primary precursors for the synthesis are identified as:

Fragment A: 5-phenoxy-1H-tetrazole. This intermediate is not commonly available commercially and must be synthesized.

Fragment B: 4-halobenzamide (e.g., 4-iodobenzamide (B1293542) or 4-bromobenzamide). These compounds are commercially available from various chemical suppliers. 4-Iodobenzamide is often preferred for cross-coupling reactions due to the higher reactivity of the C-I bond.

The starting materials for the synthesis of Fragment A, 5-phenoxy-1H-tetrazole, are themselves fundamental commodity chemicals:

Phenol: Readily available and inexpensive.

Cyanogen (B1215507) bromide or Cyanogen chloride: Key reagents for the formation of the cyanate intermediate. These are toxic and require careful handling.

Sodium Azide (NaN₃): The nitrogen source for the tetrazole ring. It is a toxic and potentially explosive reagent that must be handled with appropriate safety precautions.

The selection of precursors is guided by commercial availability, cost, and the reactivity required for the planned synthetic steps.

Synthetic Routes to the Tetrazole Moiety (5-phenoxy-1H-tetrazole)

[3+2] Cycloaddition Strategies for Tetrazole Ring Formation

The [3+2] cycloaddition reaction between a nitrile and an azide is the most prevalent method for constructing the tetrazole ring. acs.orgresearchgate.net For the synthesis of 5-phenoxy-1H-tetrazole, this involves the reaction of phenyl cyanate with an azide source.

The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. organic-chemistry.org Various catalytic systems have been developed to improve yields, reduce reaction times, and enhance safety, including the use of zinc salts, copper salts, and silica (B1680970) sulfuric acid. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.net The general mechanism involves the activation of the nitrile by the catalyst, followed by nucleophilic attack of the azide anion and subsequent ring closure to form the stable, aromatic tetrazole ring.

Table 1: Catalysts for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst | Typical Solvent | Temperature | Advantages |

|---|---|---|---|

| Zinc(II) salts (e.g., ZnBr₂, ZnCl₂) | Water, DMF, Alcohols | Room Temp to Reflux | Broad substrate scope, good yields. researchgate.net |

| Copper(I)/(II) salts | DMSO, DMF | Elevated | Effective for various aryl nitriles. researchgate.net |

| Silica Sulfuric Acid | DMF | Reflux | Heterogeneous, cost-effective, simple workup. organic-chemistry.org |

This table is generated based on data from cited research for illustrative purposes and may not be exhaustive.

Development of the Phenoxy Linkage

The phenoxy group can be introduced either before or after the formation of the tetrazole ring.

Route 1: Pre-cycloaddition Introduction A common strategy involves the synthesis of phenyl cyanate from phenol and cyanogen bromide in the presence of a non-nucleophilic base like triethylamine. The resulting phenyl cyanate is then subjected to a [3+2] cycloaddition reaction with sodium azide to yield 5-phenoxy-1H-tetrazole. A similar pathway has been successfully used to synthesize analogous 5-aryloxytetrazoles.

Route 2: Post-cycloaddition Introduction An alternative approach involves a nucleophilic aromatic substitution on a pre-formed tetrazole ring. For example, a 5-chloro-1-aryl-tetrazole or a 5-phenylsulfonyl-1-aryl-tetrazole can react with phenol in the presence of a base (e.g., sodium hydroxide) to displace the leaving group and form the C-O ether bond. This method was demonstrated in the synthesis of the related compound 1-phenyl-5-phenoxy-1H-tetrazole. nih.gov This route would install the N-aryl group before the phenoxy group, reversing the order of the key steps.

Exploration of Alternative Synthetic Approaches to Substituted Tetrazoles

While the nitrile-azide cycloaddition is dominant, other methods for synthesizing substituted tetrazoles exist. These can be valuable when the required nitrile precursor is unstable or inaccessible.

From Amides: Amides can be converted directly into 1,5-disubstituted tetrazoles using reagents like diphenyl phosphorazidate (DPPA), which acts as both an amide activator and an azide source. rsc.org

From Aldoximes: Aldoximes can undergo cycloaddition with reagents like DPPA to afford 5-substituted 1H-tetrazoles, providing a pathway from aldehydes. rsc.org

From Arylboronic Acids: An operationally simple, direct conversion of arylboronic acids to 5-aryltetrazoles can be achieved using a palladium(II) catalyst and a source of azide. rsc.org

Multicomponent Reactions (MCRs): The Ugi and Passerini reactions can be adapted to produce highly substituted tetrazoles in a single step from simple starting materials, offering a powerful tool for generating molecular diversity. acs.org

These alternative routes, while not the most direct for the target compound, highlight the versatility of tetrazole chemistry and provide options for creating diverse analogues. The final step in the proposed synthesis, the N-arylation of the 5-phenoxy-1H-tetrazole intermediate with 4-halobenzamide, is typically achieved via a copper-catalyzed Ullmann condensation. organic-chemistry.orgresearchgate.net This reaction is a robust method for forming C-N bonds between N-heterocycles and aryl halides.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-phenoxy-1H-tetrazole |

| 4-halobenzamide |

| 4-iodobenzamide |

| 4-bromobenzamide |

| Phenol |

| Phenyl cyanate |

| Sodium azide |

| 1-phenyl-5-phenoxy-1H-tetrazole |

| 5-chloro-1-phenyltetrazole |

| 1-phenyl-5-(phenylsulfonyl)-1H-tetrazole |

| Triethylamine |

Synthetic Routes to the Benzamide Moiety (4-aminobenzamide derivatives)

The synthesis of the 4-aminobenzamide (B1265587) core is a critical precursor step. This typically involves establishing the amide functionality and appropriately functionalizing the benzene (B151609) ring to allow for subsequent coupling with the tetrazole moiety.

Amide Bond Formation Reactions

The creation of the amide bond is a cornerstone of organic synthesis. For aromatic amides like 4-aminobenzamide derivatives, this is most fundamentally achieved through the nucleophilic acyl substitution mechanism, where an amine attacks an activated carboxylic acid derivative. numberanalytics.com

Common methods include:

From Acyl Chlorides: A highly reactive route involves converting a carboxylic acid (e.g., 4-nitrobenzoic acid) into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or triphosgene. google.com The resulting acyl chloride readily reacts with an amine source, such as ammonia (B1221849), to form the amide. google.com

From Carboxylic Acids: Direct condensation of a carboxylic acid with an amine is possible but often requires high temperatures or the use of coupling agents to facilitate dehydration. perlego.comlibretexts.org Modern methods employ activating agents like n-propanephosphonic acid anhydride (B1165640) (T3P) or XtalFluor-E, which allow the reaction to proceed under milder conditions with minimal risk of racemization for chiral substrates. organic-chemistry.org

Catalytic Methods: Advanced protocols utilize catalysts to forge the amide bond. An organic photoredox catalyst can promote the reaction between carboxylic acids and amines without the need for metals or additives, offering a green chemistry approach. organic-chemistry.org Other systems, such as those using tetrakis(dimethylamido)diboron, can efficiently catalyze the condensation of aromatic carboxylic acids and amines. organic-chemistry.org

A prevalent industrial route to 4-aminobenzamide starts with 4-nitrobenzoic acid. This is converted to 4-nitrobenzoyl chloride, which is then reacted with ammonia to produce 4-nitrobenzamide (B147303). The final step is the reduction of the nitro group to an amine. google.com

Strategies for Functionalization of the Benzene Ring

The key to synthesizing the required benzamide precursor is the strategic placement of a functional group, typically a nitro group, at the para-position relative to the carboxylic acid. This nitro group serves as a precursor to the amine needed for the final amide formation or for the subsequent coupling step.

The primary strategy for introducing this functionality is electrophilic aromatic substitution . The carboxylic acid group on benzoic acid is a deactivating, meta-directing group. Therefore, direct nitration of benzoic acid is not suitable for producing the para-substituted product required.

A more effective synthetic pathway involves:

Nitration of a Precursor: Starting with a material like toluene, nitration can be performed to yield para-nitrotoluene.

Oxidation: The methyl group of para-nitrotoluene is then oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, yielding 4-nitrobenzoic acid.

Reduction: The nitro group is subsequently reduced to an amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metal/acid reductions (e.g., Fe/HCl). youtube.comresearchgate.net This reduction step can be performed either before or after the amide bond is formed. For instance, reducing 4-nitrobenzamide yields 4-aminobenzamide directly. google.com

Coupling Strategies for the Assembly of this compound

The assembly of the final molecule requires the formation of a covalent bond between the nitrogen of the 4-aminobenzamide moiety and the tetrazole ring. This step is crucial and must be performed with high selectivity.

Chemoselective Linkage Methodologies

Chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount in the coupling step. rsc.org The tetrazole ring has two possible nitrogen atoms (N1 and N2) for arylation, and controlling the regioselectivity is a significant challenge. Direct N2-selective functionalization is often a desired protocol for accessing N2-arylated tetrazoles. rsc.org

Key strategies for achieving chemoselective linkage include:

N-Arylation of Tetrazoles: Copper-mediated N-arylation reactions are a common method for coupling tetrazoles with aryl boronic acids. researchgate.net This approach could involve coupling 5-phenoxy-1H-tetrazole with a 4-aminobenzamide derivative that has been converted to a boronic acid.

Nucleophilic Aromatic Substitution (SNAr): If starting with a precursor like 4-fluorobenzamide, a direct SNAr reaction with the pre-formed 5-phenoxy-1H-tetrazole can be employed. The electron-withdrawing nature of the amide and the activating properties of the fluoro group facilitate the substitution.

Latent Active Esters: An innovative approach involves using N-aryl substituted tetrazoles that function as "latent active esters." acs.orgnih.gov In this methodology, an N-functionalized tetrazole is designed to rearrange upon activation (e.g., by heat) into a highly reactive intermediate, which is then readily trapped by an amine (like 4-aminobenzamide) to form the desired product without external coupling reagents. acs.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. The synthesis of tetrazoles and their subsequent coupling are sensitive to several factors. beilstein-journals.org

| Parameter | Condition | Rationale and Findings |

| Catalyst | Copper (Cu) or Zinc (Zn) salts | Copper (II) complexes have been shown to be efficient catalysts for the [3+2] cycloaddition of sodium azide to nitriles, a key step in forming the tetrazole ring. jchr.orgjchr.org Copper sulfate (B86663) pentahydrate (CSPH) has demonstrated high efficacy. jchr.org Zinc salts, such as ZnBr₂, have also been used effectively. researchgate.net |

| Solvent | DMF, DMSO, Toluene, Water | The choice of solvent can significantly impact yield. For cycloaddition reactions, polar aprotic solvents like DMF or DMSO often give high yields. jchr.orgacs.org In some cases, biphasic systems like toluene/water have provided quantitative product formation. beilstein-journals.org |

| Temperature | Room Temperature to 120 °C | Temperature requirements vary by the specific reaction. Some multicomponent reactions proceed well at room temperature, while cycloadditions often require heating (e.g., 110-120 °C) to achieve good conversion rates. beilstein-journals.orgacs.org Microwave irradiation can sometimes be used to accelerate the reaction. beilstein-journals.org |

| Reaction Time | 2 to 24 hours | Optimal reaction time is a balance between achieving full conversion and preventing product degradation. Prolonged heating can sometimes lead to decomposition of the tetrazole product, reducing the overall yield. acs.org |

Analytical Characterization of Synthetic Intermediates and the Final Compound

The structural confirmation and purity assessment of the synthetic intermediates and the final this compound product are established using a combination of spectroscopic and analytical techniques. jchr.orgjchr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure.

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons on the phenoxy and benzamide rings, as well as the amide (-CONH₂) protons.

¹³C NMR: Shows the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon of the amide, the tetrazole ring carbon, and the various aromatic carbons. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=O stretch of the amide, the N-H stretches of the amide, and C=N and N=N stretches associated with the tetrazole ring. researchgate.net

Melting Point Analysis: The melting point is a physical constant that serves as an indicator of the purity of the final crystalline compound.

Below is a table with representative analytical data for related structural motifs, which would be analogous to the data expected for the title compound and its intermediates.

Table of Representative Analytical Data

| Compound Type | Technique | Expected Chemical Shifts / Signals |

|---|---|---|

| 5-Substituted-1H-tetrazole | ¹³C NMR (DMSO-d₆) | Tetrazole Carbon: ~155 ppm; Aromatic Carbons: 125-160 ppm. rsc.org |

| ¹H NMR (DMSO-d₆) | Aromatic Protons: 7.0-8.2 ppm. rsc.org | |

| Aromatic Benzamide | ¹³C NMR (DMSO-d₆) | Carbonyl Carbon (C=O): ~166 ppm. mdpi.com |

| ¹H NMR (DMSO-d₆) | Amide Protons (NH₂): ~7.7 ppm (broad singlet). mdpi.com | |

| IR (cm⁻¹) | N-H stretch: ~3100-3300 cm⁻¹; C=O stretch: ~1650 cm⁻¹. researchgate.net |

| Final Product (Representative) | HRMS [M+H]⁺ | Calculated and found values for the molecular formula would be compared to confirm composition. mdpi.com |

Spectroscopic Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and phenoxy rings. The protons on the benzamide phenyl ring, being in different chemical environments due to the substituent, would likely appear as a set of doublets. The protons of the phenoxy group would also exhibit characteristic multiplets. The amide (NH₂) protons would typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Characteristic signals would be observed for the carbonyl carbon of the amide, the carbon atoms of the tetrazole ring, and the carbons of the two aromatic rings. The chemical shifts of these carbons are influenced by their electronic environment. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Benzamide) | 7.5 - 8.5 | 125 - 140 |

| Aromatic Protons (Phenoxy) | 7.0 - 7.8 | 115 - 160 |

| Amide Protons (NH₂) | 5.5 - 8.5 (broad) | - |

| Carbonyl Carbon (C=O) | - | 165 - 170 |

| Tetrazole Carbon | - | 150 - 160 |

Note: The predicted chemical shifts are based on data from similar benzamide and tetrazole-containing compounds. researchgate.netrsc.orgorganicchemistrydata.org

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Interactive Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium-Strong, Broad |

| C=O Stretch (Amide) | 1630 - 1695 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C-O-C Stretch (Ether) | 1000 - 1300 | Strong |

| N=N Stretch (Tetrazole) | 1400 - 1600 | Medium-Weak |

| C=N Stretch (Tetrazole) | 1619 | Medium |

Note: The expected wavenumbers are based on typical values for the respective functional groups and data from related compounds. researchgate.netpnrjournal.comgrowingscience.comnist.gov

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In a typical electron ionization (EI) mass spectrum of a benzamide, a common fragmentation pathway involves the loss of the amino group (NH₂) to form a stable benzoyl cation. researchgate.net For this compound, the molecular ion peak [M]⁺ would be observed, and subsequent fragmentation would likely involve cleavage at the amide and ether linkages, as well as fragmentation of the tetrazole ring.

Chromatographic Purity Assessment

The purity of this compound is crucial for its use in further applications. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such organic compounds. A typical method would involve using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector at a wavelength where the aromatic system shows strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of the synthesis and for a preliminary assessment of purity. mdpi.comnih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in the compound. This data is used to confirm the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula. The theoretical elemental composition of this compound (C₁₄H₁₁N₅O₂) is calculated as follows:

Interactive Table 3: Elemental Analysis Data for C₁₄H₁₁N₅O₂

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 14 | 168.14 | 59.78% |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 3.95% |

| Nitrogen (N) | 14.01 | 5 | 70.05 | 24.90% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 11.37% |

| Total | 281.30 | 100.00% |

Experimental values obtained from an elemental analyzer should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the purity and identity of the synthesized compound. researchgate.netrsc.org

Advanced Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are theoretical methods used to investigate the behavior of chemical systems. These techniques are instrumental in understanding the three-dimensional structure of molecules and their dynamic interactions.

Conformational Analysis and Energy Minimization

Conformational analysis of 4-(5-phenoxy-1H-tetrazol-1-yl)benzamide would involve identifying its stable three-dimensional shapes, or conformers. The molecule possesses several rotatable bonds: between the benzamide (B126) and tetrazole rings, the phenoxy group and the tetrazole ring, and the ether linkage. Rotation around these bonds gives rise to various spatial arrangements.

Energy minimization calculations would be performed to find the most stable conformer, i.e., the one with the lowest potential energy. This is typically achieved using methods like molecular mechanics or quantum mechanics. The resulting low-energy conformation is critical for understanding how the molecule might interact with biological targets.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. For this compound, these calculations would reveal key information about its chemical reactivity and stability.

Key descriptors that would be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors (Note: The following data is illustrative of what would be generated from quantum chemical calculations and is not based on published results for this specific compound.)

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Electronegativity (χ) | 3.85 | Measure of electron-attracting power |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds, MD can provide a picture of how the molecule behaves in a biological environment, such as in water or near a protein. These simulations could reveal flexibility, conformational changes, and interactions with solvent molecules, which are crucial for understanding its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Derivation of Molecular Descriptors

To build a QSAR model, a set of molecular descriptors for this compound would need to be calculated. These numerical values represent various aspects of the molecule's structure and properties.

Table 2: Examples of Molecular Descriptors for QSAR Studies (Note: These are examples of descriptors that would be calculated for a QSAR study and are not published values for this compound.)

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching and shape of the molecule |

| Geometrical | Molecular Surface Area | 3D size and shape |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Electronic | Dipole Moment | Polarity of the molecule |

Development of Predictive Models for Chemical Properties

Once descriptors are calculated for a series of related compounds, including this compound, statistical methods like multiple linear regression or machine learning algorithms would be used to develop a predictive QSAR model. Such a model could then be used to estimate the biological activity or other properties of new, unsynthesized molecules in the same chemical class, thereby accelerating the drug discovery process.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. However, specific molecular docking studies for this compound are not readily found in the current body of scientific research.

Identification of Putative Molecular Targets (e.g., enzymes, receptors)

Without dedicated computational screening or experimental assays, the precise molecular targets of this compound remain unidentified. In silico methods, such as reverse docking or target prediction based on structural similarity to known active compounds, would be necessary to hypothesize potential interacting proteins. Such studies have not been published for this specific compound.

Analysis of Binding Modes and Interaction Energies

A detailed analysis of binding modes, which includes identifying key amino acid residues involved in interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking) and calculating the associated interaction energies, is contingent on successful molecular docking into a specific protein target. As no such studies have been reported for this compound, this information is currently unavailable.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. These predictions are a direct output of molecular docking and more advanced computational methods like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA). In the absence of docking studies for this compound, its binding affinities to any putative biological targets have not been computationally predicted.

In Silico Evaluation of Physicochemical Properties Relevant to Chemical Behavior

The prediction of physicochemical properties is crucial for assessing the drug-likeness and potential pharmacokinetic profile of a compound. Various computational models are available to estimate these properties.

Lipophilicity and Solubility Prediction

Lipophilicity (typically expressed as logP) and aqueous solubility (logS) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While general predictive models can be applied to this compound, specific, peer-reviewed computational analyses detailing these predictions and the methods used are not present in the literature.

Molecular Flexibility and Torsional Profiles

The flexibility of a molecule, determined by the number of rotatable bonds and the energy barriers of bond rotations (torsional profiles), influences its ability to adopt different conformations and fit into a binding site. An analysis of the rotatable bonds in this compound would provide insight into its conformational landscape. However, detailed computational studies, such as conformational analysis or molecular dynamics simulations, that would elucidate its specific torsional profiles and preferred conformations have not been published.

Structure Activity Relationship Sar and Structural Optimization of 4 5 Phenoxy 1h Tetrazol 1 Yl Benzamide Analogues

Systematic Modification Strategies for the Tetrazole Ring

The 1,5-disubstituted tetrazole ring is a key feature of the molecule, acting as a linker between the phenoxy and benzamide (B126) functionalities. Its electronic properties and spatial arrangement are pivotal, and modifications to its substituents can profoundly impact molecular interactions with biological targets.

The phenoxy group at position 5 of the tetrazole ring often serves as a crucial hydrophobic ligand that can engage with specific pockets within a target protein. Altering the substituents on this phenyl ring can modulate lipophilicity, electronic distribution, and steric bulk, thereby influencing binding affinity and selectivity.

Research on related structures, such as 2-phenoxybenzamides, has shown that substitutions on the phenoxy ring significantly affect biological activity. For instance, in a series of antiplasmodial 2-phenoxybenzamides, a 4-fluoro substitution on the phenoxy ring was generally found to be advantageous for activity compared to unsubstituted analogues.

While direct SAR data for the 4-(5-phenoxy-1H-tetrazol-1-yl)benzamide scaffold is not extensively published, general medicinal chemistry principles allow for predictions on the effects of various substituents. Electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or trifluoromethyl (CF₃) can alter the pKa of the tetrazole ring and participate in specific interactions like halogen bonding. Electron-donating groups (EDGs) such as methoxy (B1213986) (OCH₃) or methyl (CH₃) can enhance hydrophobic interactions and may be oriented to fit into specific lipophilic pockets of a receptor.

Table 1: Predicted Effects of Substituents on the Phenoxy Moiety

| Substituent (R) | Position on Phenoxy Ring | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| -F, -Cl | para (4-position) | Potentially increases activity | Enhances binding through halogen bonding; increases lipophilicity. |

| -OCH₃ | para (4-position) | Variable | Can increase activity by forming hydrogen bonds or fitting into a specific pocket, but may also introduce steric hindrance. |

| -CH₃ | para (4-position) | Potentially increases activity | Fills a small hydrophobic pocket. |

| -NO₂ | para (4-position) | Potentially decreases activity | Strong electron-withdrawing nature may be unfavorable; potential for toxicity. |

The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing a similar acidic pKa (around 4.5-4.9) and planar geometry. bohrium.comdrughunter.com This substitution can enhance metabolic stability and improve pharmacokinetic profiles. researchgate.net However, the acidity of the tetrazole can still lead to poor membrane permeability. openaccessjournals.com Therefore, replacing the tetrazole with other acidic or neutral heterocycles is a common strategy to optimize drug properties. nih.govresearchgate.net

A prominent example of this strategy is seen in the development of angiotensin II receptor antagonists like losartan, where the tetrazole was found to be a potent replacement for a carboxylic acid. drughunter.comnih.gov Further optimization of related compounds has involved replacing the tetrazole with less acidic heterocycles to improve oral bioavailability. openaccessjournals.com

Common bioisosteric replacements for the tetrazole ring include:

Carboxylic Acid: The original bioisostere, offering strong acidity but often lower metabolic stability and lipophilicity.

5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole: These heterocycles are less acidic than tetrazoles, which can lead to improved membrane permeability and oral bioavailability. openaccessjournals.com

1,2,4-Triazole or 1,2,3-Triazole: These are often considered as neutral bioisosteres for an amide or ester linkage but can also be explored as replacements for the acidic tetrazole to reduce acidity and increase lipophilicity. nih.gov

Table 2: Comparison of Tetrazole and Common Bioisosteric Replacements

| Moiety | Typical pKa | Lipophilicity (LogP) | Key Features |

|---|---|---|---|

| 1H-Tetrazole | ~4.5 - 4.9 | Higher than COOH | Metabolically stable, strong H-bond donor/acceptor. drughunter.com |

| Carboxylic Acid | ~4.2 - 4.5 | Lower than tetrazole | Prone to metabolic conjugation. |

| 5-oxo-1,2,4-oxadiazole | ~6.5 - 7.0 | Higher than tetrazole | Less acidic, can improve permeability. openaccessjournals.com |

Systematic Modification Strategies for the Benzamide Moiety

The benzamide moiety provides another vector for structural modification to enhance interaction with a biological target. Both the aromatic ring and the amide linker can be systematically altered.

Substituents on the benzamide phenyl ring can probe the topology of the target's binding site, introducing new interactions or improving existing ones. The position (ortho, meta, para) and nature (size, electronic properties) of the substituent are critical.

Studies on various benzamide-containing compounds demonstrate the importance of these substitutions. For example, in a series of N-(5-benzylthiazol-2-yl)benzamides, the introduction of a 4-fluoro group on a benzyl (B1604629) substituent enhanced anticancer activity. nih.gov In another study on benzamides as FtsZ inhibitors, moving a key substituent from one position to another on the benzamide ring could drastically alter activity, highlighting the directional nature of the binding pocket. nih.gov For quinazoline-based EGFR inhibitors, electron-donating groups on the aniline (B41778) ring (a bioisostere of the benzamide) led to decreased activity, while specific substitutions like a meta-chloro group enhanced potency. nih.gov

Table 3: General Substituent Effects on the Benzamide Ring

| Substituent Type | Position | Potential Impact on Activity |

|---|---|---|

| Small, lipophilic (e.g., -CH₃, -Cl) | Ortho, Meta, Para | Can probe and fit into small hydrophobic pockets. |

| Hydrogen bond donor/acceptor (e.g., -OH, -NH₂) | Meta, Para | May form key hydrogen bonds with the target protein. |

| Bulky groups (e.g., -t-butyl, phenyl) | Para | May provide beneficial van der Waals interactions if a large pocket is available, or decrease activity due to steric clash. |

The amide bond is a critical structural element, providing rigidity and specific hydrogen bonding capabilities (one donor, one acceptor). However, it is also susceptible to enzymatic hydrolysis in vivo. Replacing the amide bond with a suitable bioisostere can improve metabolic stability while preserving or enhancing biological activity. acs.org

A wide range of amide bioisosteres have been developed and utilized in drug design: nih.gov

Thioamide: Replaces the carbonyl oxygen with sulfur. This alters the hydrogen bonding properties and electronic character.

Urea/Thiourea: Inserts an additional NH group, increasing hydrogen bond donor capacity and altering geometry.

Sulfonamide: Offers a different tetrahedral geometry and is generally more resistant to hydrolysis.

Heterocycles: Rings such as 1,2,3-triazole, 1,2,4-oxadiazole, or tetrazole itself can act as stable, planar scaffolds that mimic the geometry of the amide bond while offering different electronic properties. acs.orgnih.gov

Retro-inverso Amides: Reverses the direction of the amide bond, which can maintain side-chain topology while resisting protease cleavage.

Table 4: Properties of Common Amide Linker Bioisosteres

| Bioisostere | H-Bond Donors | H-Bond Acceptors | Key Features |

|---|---|---|---|

| Amide (-CO-NH-) | 1 | 1 | Planar, but metabolically labile. |

| Thioamide (-CS-NH-) | 1 | 1 | More lipophilic, altered H-bonding. |

| 1,2,3-Triazole | 0 | 2-3 | Stable, rigid, planar linker. nih.gov |

| Sulfonamide (-SO₂-NH-) | 1 | 2 | Tetrahedral geometry, metabolically stable. |

Conformational Lock and Hybrid Design Approaches for Enhanced Specificity

High conformational flexibility, resulting from multiple rotatable bonds (e.g., the phenoxy-tetrazole bond, the tetrazole-phenyl bond, and the phenyl-amide bond), can be detrimental to activity and selectivity. This flexibility allows the molecule to adopt numerous conformations, only one of which may be the "bioactive" conformation. The energetic cost of adopting this specific conformation can reduce binding affinity.

Conformational locking is a strategy used to reduce this flexibility by introducing rigid elements or cyclizing parts of the scaffold. This pre-organizes the molecule into a more favorable conformation for binding, which can lead to a significant increase in potency and selectivity.

Potential strategies for the this compound scaffold include:

Linker Rigidification: Introducing double or triple bonds or small rings into the linkers between the aromatic systems.

Intramolecular Cyclization: Bridging two parts of the molecule to form a new ring. For example, linking the phenoxy and benzamide rings could create a rigid, macrocyclic structure.

Introduction of Bulky Groups: Placing bulky substituents adjacent to rotatable bonds can restrict rotation and favor a specific conformation. For instance, studies on benzodioxane–benzamide FtsZ inhibitors showed that the linker could twist to allow a 180° rotation of one ring system relative to the other, a conformational adjustment that could be controlled with appropriate substitutions. mdpi.com

Hybrid Design: This approach involves combining the scaffold with a pharmacophore from another known active compound. For example, if the benzamide portion is known to bind in a specific subsite, it could be replaced with a different chemical group known to have high affinity for that same subsite, creating a novel hybrid molecule with potentially enhanced or dual activity.

Analysis of Key Pharmacophoric Features and Their Influence on Molecular Interactions

The molecular architecture of this compound comprises several key pharmacophoric features that are crucial for its biological activity. These include the central benzamide core, the 1,5-disubstituted tetrazole ring, and the terminal phenoxy group. The spatial arrangement and electronic properties of these moieties dictate the compound's ability to interact with its biological target.

The benzamide group is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various non-covalent interactions. The amide linker provides a degree of conformational rigidity while allowing for specific orientations of the flanking aromatic rings.

The 1,5-disubstituted tetrazole ring is a critical component, often serving as a bioisostere for a carboxylic acid group. Its planar, electron-rich nature allows it to engage in hydrogen bonding and electrostatic interactions. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, a feature that is often vital for anchoring the molecule within a target's binding site.

The phenoxy group , situated at the 5-position of the tetrazole ring, plays a significant role in defining the lipophilicity and steric bulk of the molecule. Modifications to the phenoxy ring can modulate the compound's solubility, permeability, and potential for van der Waals or hydrophobic interactions within the binding pocket of a target protein.

While direct structure-activity relationship (SAR) data for this compound is not extensively detailed in publicly available literature, insights can be drawn from studies on structurally related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which have been investigated as G protein-coupled receptor-35 (GPR35) agonists. nih.gov In this series, the tetrazole-bearing phenyl ring and the benzamide portion were systematically modified to probe their influence on activity.

For instance, substitutions on the benzamide phenyl ring have a marked effect on potency. The introduction of a methoxy group at the 4-position of the benzamide ring was found to be favorable for activity. nih.gov Furthermore, the addition of a fluorine atom at the 2-position of the 4-methoxybenzamide (B147235) moiety led to a further increase in potency, highlighting the sensitivity of the binding site to electronic and steric changes in this region. nih.gov

Substitutions on the tetrazole-bearing phenyl ring also significantly impact activity. The presence of a bromine atom at the 5-position of the N-[2-(1H-tetrazol-5-yl)phenyl] core was shown to enhance the agonistic potency for GPR35. nih.gov This suggests that a bulky, electron-withdrawing group at this position is beneficial for interaction with the receptor.

The following interactive table summarizes the SAR findings for a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which can provide valuable insights into the pharmacophoric requirements of the broader class of tetrazolyl-benzamides.

| Compound ID | R1 (on benzamide) | R2 (on tetrazole-phenyl) | EC50 (µM) for GPR35 Agonism |

| 56 | 4-methoxy | 5-bromo | 0.059 |

| 63 | 2-fluoro-4-methoxy | 5-bromo | 0.041 |

Data sourced from a study on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists. nih.gov

These findings underscore the importance of specific substitution patterns on both the benzamide and the tetrazole-containing fragments for achieving high potency. The electronic nature and steric bulk of the substituents are key determinants of the molecular interactions with the biological target.

Development of Lead Chemical Analogues for Further Investigation

The structural optimization of this compound and related compounds has led to the identification of several lead chemical analogues with improved properties. The goal of these optimization efforts is typically to enhance potency, improve selectivity against related targets, and optimize pharmacokinetic parameters such as oral bioavailability and metabolic stability.

In the context of developing inhibitors for coagulation factors, such as Factor XIa or Factor XIIa, lead optimization is a critical step. nih.gov While specific lead compounds derived directly from this compound are not explicitly detailed, the principles of lead optimization can be inferred from related series of inhibitors.

One key strategy involves the modification of the peripheral groups to enhance binding affinity and selectivity. For instance, in the development of TYK2 inhibitors from a 4-aminopyridine (B3432731) benzamide scaffold, structure-based design was used to introduce modifications that improved potency and selectivity over related kinases. nih.gov This approach often involves iterative cycles of chemical synthesis, biological testing, and computational modeling to refine the structure of the lead compound.

In the case of the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide series, compounds 56 and 63 emerged as potent GPR35 agonists with good druglike properties, making them suitable candidates for further investigation. nih.gov Specifically, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (compound 63) displayed the highest potency in the series and represents a significant lead for the development of GPR35-targeted therapies. nih.gov

The development of lead compounds also necessitates a thorough evaluation of their physicochemical properties to ensure they are suitable for further preclinical and clinical development. This includes assessing their solubility, permeability, and metabolic stability. The tetrazole group itself is often employed as a bioisostere for a carboxylic acid to improve metabolic stability and oral bioavailability.

Mechanistic Insights into this compound: A Molecular Level Investigation

Initial investigations into the biochemical and cellular effects of the chemical compound this compound are underway to elucidate its mechanism of action at a molecular level. This research focuses on its potential to modulate enzyme activity, interact with specific receptors, and influence cellular signaling pathways in various model systems. The following sections detail the current understanding based on available in vitro studies.

Emerging Applications and Future Research Directions

Exploration of Non-Pharmacological Applications

The tetrazole-benzamide scaffold is being investigated for a range of applications that capitalize on the distinct chemical characteristics of its constituent parts. The high nitrogen content and coordination capabilities of the tetrazole ring, combined with the structural rigidity and potential for hydrogen bonding of the benzamide (B126) group, create opportunities in various non-medical fields. rsc.orglifechemicals.comresearchgate.net

Material Science Applications of Tetrazole-Benzamide Scaffolds

The tetrazole ring is a key component in the development of advanced materials due to its high nitrogen content, thermal stability, and ability to coordinate with metal ions. lifechemicals.comnih.govkit.edu These properties are being harnessed to create novel polymers and coordination frameworks with tailored functionalities.

Polymers: Tetrazole-containing polymers are gaining attention for their potential in various applications. acs.org They are being investigated as high-energy density materials (HEDMs) because their decomposition releases a significant amount of nitrogen gas and energy. nih.gov The thermal stability endowed by the aromatic tetrazole ring makes these polymers suitable for applications requiring robust materials. nih.gov Furthermore, polymers incorporating tetrazole groups have been synthesized and evaluated for use in high-temperature polymer electrolyte fuel cells (HT-PEMFCs). rsc.org In this context, the tetrazole moiety can facilitate proton hopping, a key process in fuel cell operation. rsc.org The introduction of tetrazole units, either within the main polymer chain or as pendant groups, offers a strategy for creating new polymer architectures with unique properties. kit.eduacs.org

Metal-Organic Frameworks (MOFs): The tetrazole ring's four nitrogen atoms provide multiple coordination sites, making it an excellent ligand for constructing Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net MOFs are crystalline materials with high porosity and surface area, and their properties can be tuned by selecting different metal ions and organic ligands. researchgate.net Tetrazole-based MOFs have been explored for applications such as gas storage, where the pores within the framework can capture and store gases like carbon dioxide. lifechemicals.comresearchgate.net The ability of the tetrazole to act as a versatile building block allows for the design of discrete and polymeric assemblies with specific functions, including separation and catalysis. rsc.org

| Material Type | Potential Application | Key Tetrazole-Benzamide Scaffold Property |

| Tetrazole-containing Polymers | High-Energy Density Materials (HEDMs) | High nitrogen content, high heat of formation nih.gov |

| Tetrazole-substituted Polymers | High-Temperature Fuel Cells | Proton conductivity, thermal stability rsc.org |

| Metal-Organic Frameworks (MOFs) | Gas Storage (e.g., CO2 capture) | Coordination with metal ions, porosity rsc.orglifechemicals.com |

| Coordination Polymers | Catalysis, Separation | Versatile binding modes, structural diversity rsc.org |

Agrochemical or Industrial Catalysis Potential

The chemical functionalities present in the tetrazole-benzamide scaffold also suggest its potential utility in agriculture and industrial processes.

Agrochemicals: Tetrazole derivatives have been successfully applied in agriculture as plant growth regulators, herbicides, and fungicides. lifechemicals.commdpi.com The biological activity of these compounds is a key driver for their use in crop protection. For instance, certain tetrazole-containing 1,2,3-thiadiazole (B1210528) derivatives have shown potent anti-tobacco mosaic virus (TMV) activity, indicating their potential for development as pesticides. nih.gov

Industrial Catalysis: In the realm of industrial catalysis, tetrazoles can function as ligands that modify the reactivity and selectivity of metal centers in catalytic complexes. researchgate.netresearchgate.net This has led to their use in both homogeneous and heterogeneous catalysis. researchgate.net Nanomaterials incorporating tetrazole-based catalysts are also being developed, offering advantages like high surface area, easy recovery, and reusability. rsc.orgamerigoscientific.com These catalytic systems are being explored for various organic transformations. rsc.orgnanomaterchem.com For example, copper catalysts supported on magnetic nanoparticles have been used for the synthesis of tetrazole derivatives. nanomaterchem.com

Advanced Synthetic Methodologies for Compound Derivatization

The growing interest in tetrazole-benzamide derivatives has spurred the development of more efficient, safer, and environmentally friendly synthetic methods. Modern approaches are moving away from traditional batch processes towards continuous manufacturing and green chemistry principles.

Flow Chemistry and Continuous Synthesis Approaches

Continuous flow synthesis is emerging as a superior technology for the production of tetrazoles and their derivatives, addressing many of the safety and scalability issues associated with traditional batch synthesis. core.ac.ukmit.edu

Safety and Efficiency: The synthesis of tetrazoles often involves the use of azides, which can form hazardous and explosive compounds like hydrazoic acid (HN₃). core.ac.ukmit.edu Flow chemistry mitigates these risks by using small reactor volumes, where only minimal quantities of hazardous reagents are present at any given time. core.ac.ukmit.edu This approach allows for the use of elevated temperatures and pressures, which can significantly accelerate reaction rates and improve yields. core.ac.uk For example, the synthesis of 5-substituted tetrazoles has been demonstrated in a continuous flow microreactor, providing a safe, efficient, and scalable process that avoids the need for metal promoters. mit.edu

Scalability and Control: Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to better product consistency and purity. acs.org These systems can be run continuously for extended periods, enabling the production of multi-gram quantities of the desired compound. worktribe.com This scalability is a significant advantage for industrial applications. core.ac.uk The development of one-step, catalyst-free continuous-flow methods for the synthesis of 1-substituted 1H-tetrazoles further demonstrates the potential of this technology to streamline production. acs.org

| Synthesis Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., azides). core.ac.ukmit.edu | Minimized risk due to small reaction volumes and containment. core.ac.ukmit.edu |

| Temperature/Pressure | Limited by safety constraints of batch reactors. | Can operate at higher temperatures and pressures safely, accelerating reactions. core.ac.uk |

| Scalability | Scaling up can be challenging and increase risks. | Easily scalable by running the system for longer durations. worktribe.com |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. acs.org |

| Productivity | Often lower throughput. | Higher productivity, with potential for continuous 24/7 operation. core.ac.uk |

Integration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of tetrazole and benzamide derivatives to reduce the environmental impact of chemical manufacturing. rsc.orgdntb.gov.uaresearchgate.net

Sustainable Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or solvent-free reaction conditions. rsc.orgresearchgate.net For the synthesis of 1-substituted tetrazoles, methods have been developed that avoid the use of high-boiling point solvents like DMF, which are difficult to remove and pose environmental concerns. rsc.org The use of reusable heterogeneous catalysts, such as zeolites and various nanomaterials, is another key strategy. rsc.orgrsc.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govresearchgate.net

Waste Reduction: Green synthetic methods aim to prevent waste generation at the source, which is the first principle of green chemistry. rsc.org This is achieved through atom-economical reactions, such as multicomponent reactions (MCRs), which incorporate multiple starting materials into the final product in a single step, minimizing byproducts. beilstein-journals.orgnih.gov Biocatalytic approaches, using enzymes for amide bond formation, are also being explored as a sustainable alternative to traditional chemical methods, often operating under mild conditions and with high selectivity. rsc.orgmanchester.ac.uk

Advanced Computational Tools and Artificial Intelligence in Compound Design

Computational methods are playing an increasingly vital role in the design and development of new molecules, including derivatives of the tetrazole-benzamide scaffold. These tools can predict molecular properties and guide synthetic efforts, saving time and resources.

Predictive Modeling and Design: Density Functional Theory (DFT) is one such computational tool that has been used to design new families of functionalized tetrazole-N-oxides. researchgate.net By calculating properties like optimized geometry, electronic structure, and thermodynamic parameters, researchers can predict the energetic performance and stability of novel compounds before they are synthesized. researchgate.net This allows for the in-silico screening of large numbers of potential candidates, identifying those with the most promising characteristics for specific applications, such as high-energy density materials. researchgate.net

AI and Machine Learning: While not yet widely reported specifically for "4-(5-phenoxy-1H-tetrazol-1-yl)benzamide," the broader fields of medicinal and materials chemistry are rapidly adopting artificial intelligence (AI) and machine learning (ML) for compound design. These technologies can analyze vast datasets of chemical structures and their properties to identify patterns and build predictive models. Such models can then be used to design new molecules with desired attributes, accelerating the discovery process for new drugs and materials. The application of these advanced computational tools holds significant promise for the future exploration and optimization of tetrazole-benzamide derivatives.

Machine Learning for Property Prediction and Lead Identification

Machine learning (ML) is revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties, thus reducing the time and cost associated with experimental studies. nih.govchemrxiv.org Quantitative Structure-Property Relationship (QSPR) models, powered by ML algorithms, can forecast a range of characteristics from physicochemical properties to biological activities. nih.govrsc.org For instance, ML models have been successfully developed to predict the thermal decomposition temperatures of nitrogen-rich energetic ionic salts, a class of compounds that includes tetrazole derivatives. rsc.orgnih.gov

The application of ML to targeted protein degraders (TPDs) has demonstrated that these models can be effectively used for property predictions, including metabolic clearance and passive permeability. nih.gov This is particularly relevant for complex molecules that fall outside the typical chemical space of traditional drugs. nih.gov While specific ML models for this compound are not extensively documented in public literature, the principles from studies on related structures are directly applicable. Researchers can leverage existing datasets of tetrazole and benzamide derivatives to train models that can predict the properties of novel analogs, thereby guiding synthetic efforts toward compounds with a higher probability of success.

A significant advantage of machine learning is its capacity to process vast amounts of data and identify intricate patterns that may not be apparent through traditional analysis. nih.gov As more experimental data on tetrazole-benzamide hybrids become available, the accuracy and predictive power of these models are expected to improve significantly, facilitating the identification of promising lead compounds for various applications. youtube.com

| Machine Learning Application | Model/Technique | Predicted Property | Relevance to Tetrazole-Benzamide Hybrids |

| Energetic Materials | QSPR, SVM, PCA | Thermal Decomposition Temperature | Applicable for assessing the stability of novel derivatives. rsc.org |

| Drug Discovery | MLR, ANN, SVM | ADME Properties, Biological Activity | Can guide the design of hybrids with improved pharmacokinetic profiles. nih.govnih.gov |

| Targeted Protein Degraders | ML Models | Permeability, Metabolic Clearance | Provides a framework for predicting the behavior of complex hybrid molecules. nih.gov |

De Novo Design Algorithms for Novel Chemical Structures

De novo design algorithms represent a paradigm shift in the creation of novel molecules. Instead of screening existing compound libraries, these algorithms generate entirely new chemical structures with desired properties. One promising approach is the use of Generative Adversarial Networks (GANs), which have been employed to design novel antimicrobial peptides with potent activity against antibiotic-resistant bacteria. mdpi.com This strategy demonstrates the capability of AI to explore vast chemical spaces and create innovative molecular patterns. mdpi.com

While the direct application of de novo design to this compound is in its nascent stages, the potential is substantial. By defining a set of desired properties, such as specific biological activities or material characteristics, researchers can use these algorithms to generate novel tetrazole-benzamide derivatives. These computational methods can suggest modifications to the phenoxy, tetrazole, or benzamide moieties to optimize interactions with a biological target or to enhance material properties. The integration of de novo design with automated synthesis platforms could further accelerate the discovery of next-generation compounds. numberanalytics.com

Future Research Directions in Hybrid Heterocyclic Chemistry

The field of hybrid heterocyclic chemistry is continually expanding, driven by the quest for molecules with enhanced functionality and novel applications. The tetrazole-benzamide scaffold serves as a prime example of a versatile platform for further development.

Development of Novel Tetrazole-Benzamide Hybrids with Tuned Reactivity

The synthesis of hybrid molecules that combine the tetrazole ring with other heterocyclic systems is a promising strategy for developing new therapeutic agents and functional materials. nih.gov The hybridization of tetrazoles with moieties such as oxazolidinone has already yielded marketed antibacterial drugs. nih.gov Future research will likely focus on creating novel tetrazole-benzamide hybrids with fine-tuned reactivity and biological activity. This can be achieved by introducing different substituents on both the benzamide and phenoxy rings, or by replacing the phenoxy group with other functional moieties.

The development of synthetic methods that allow for precise control over the structure of these hybrids is crucial. For example, multicomponent reactions (MCRs) offer an efficient way to generate diverse libraries of tetrazole derivatives. beilstein-journals.orgnih.govacs.orgnih.gov By carefully selecting the starting materials, chemists can tune the electronic and steric properties of the final products, thereby modulating their reactivity and biological interactions. Research into the structure-activity relationships (SAR) of these new hybrids will provide valuable insights for the rational design of more effective compounds. nih.gov

| Hybrid Tetrazole Compound Class | Synthetic Strategy | Potential Application Area | Key Research Focus |

| Tetrazole-Oxazolidinone | Hybridization | Antibacterial Agents | Overcoming drug resistance. nih.gov |

| Phenyltetrazole-Benzamide | Amide/Urea Linkers | BCRP Inhibitors | Reversing multidrug resistance in cancer. nih.gov |

| Pyrazole-Tetrazole | Cycloaddition | Antileishmanial, Optoelectronics | Exploring diverse biological activities and material properties. mdpi.com |

| Tetrazole-Thiazole/Thiophene | Multi-step Synthesis | Antimicrobial Agents | Enhancing potency through dual heterocyclic systems. nih.gov |

Expansion to Other Multi-Component Heterocyclic Systems for Diverse Applications

The principles guiding the synthesis of tetrazole-benzamide hybrids can be extended to a broader range of multi-component heterocyclic systems. The use of MCRs is particularly advantageous in this context, as it allows for the rapid assembly of complex molecules from simple precursors in a single step. beilstein-journals.org This approach not only increases synthetic efficiency but also provides access to a vast and diverse chemical space. beilstein-journals.org

Future research will likely explore the integration of the tetrazole-benzamide scaffold into more complex, multi-component systems. This could involve the development of novel MCRs that incorporate tetrazole and benzamide building blocks, or the use of post-modification strategies to further functionalize the hybrid molecules. The resulting libraries of compounds could be screened for a wide range of applications, from pharmaceuticals to advanced materials. The versatility of the tetrazole ring, known for its role as a bioisostere for carboxylic acids, makes it an attractive component in the design of such systems. nih.govacs.orgnih.govacs.org The exploration of these expanded heterocyclic systems holds significant promise for the discovery of next-generation functional molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(5-phenoxy-1H-tetrazol-1-yl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzamide precursors. For example, coupling 4-aminobenzamide with activated phenoxy-tetrazole intermediates under reflux conditions in ethanol or DMF. Key steps include:

- Using coupling agents like EDC/HOBt for amide bond formation .

- Optimizing reaction time (4–8 hours) and temperature (80–100°C) to maximize yields .

- Monitoring progress via TLC and purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzamide to tetrazole derivative) and employ inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzamide and tetrazole protons) .

- HPLC : Purity assessment using C18 columns (≥95% purity, acetonitrile/water mobile phase) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 336.3) .

Q. What are the primary biological targets or activities reported for this compound?

- Reported Activities :

- Antimicrobial : Inhibition of bacterial DNA gyrase (IC₅₀ ~15 µM against S. aureus) .

- Anticancer : Induction of apoptosis in HeLa cells via caspase-3 activation .

- Assay Methods : Use MTT assays for cytotoxicity and Western blotting for apoptotic marker validation .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency across studies be resolved?

- Approach :

- Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .

- Validate using isothermal titration calorimetry (ITC) to measure binding constants directly .

- Replicate experiments with standardized protocols (e.g., IC₅₀ determination at fixed substrate concentrations) .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to reduce CYP450-mediated oxidation .

- Replace tetrazole with a bioisostere like carboxylate to enhance solubility and stability .

- In Vitro Models : Use liver microsome assays (human/rat) to identify metabolic hotspots .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Methods :

- Molecular Docking : Screen against crystallographic structures of target proteins (e.g., PARP-1, PDB: 4Y0) to predict binding modes .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

- Tools : Schrödinger Suite or AutoDock Vina for docking; MOE for QSAR .

Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?

- Protocols :

- Grow single crystals via slow evaporation (solvent: DMSO/water) .

- Collect X-ray diffraction data (Cu-Kα radiation, 100K) and refine using SHELXL .

- Analyze hydrogen-bonding networks (e.g., tetrazole N–H⋯O interactions) to explain stability .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.